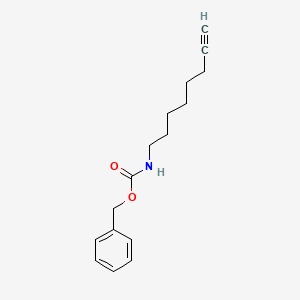

Benzyl oct-7-yn-1-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl oct-7-yn-1-ylcarbamate is an organic compound with the molecular formula C16H21NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and an oct-7-yn-1-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl oct-7-yn-1-ylcarbamate can be synthesized through the reaction of benzyl chloroformate with oct-7-yn-1-amine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2OCOCl+H2NCH2(CH2)5C≡CH→C6H5CH2OCONHCH2(CH2)5C≡CH+HCl

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and purification systems.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced using hydrogenation reactions, typically with a palladium catalyst (Pd-C) under hydrogen gas (H2).

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Palladium on carbon (Pd-C) with hydrogen gas (H2).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Carbamate derivatives with different substituents.

Aplicaciones Científicas De Investigación

Benzyl oct-7-yn-1-ylcarbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of benzyl oct-7-yn-1-ylcarbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine group. This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparación Con Compuestos Similares

Benzyl carbamate: Similar structure but lacks the oct-7-yn-1-yl group.

Oct-7-yn-1-yl carbamate: Similar structure but lacks the benzyl group.

N-benzyl-N-methyl carbamate: Contains a methyl group instead of the oct-7-yn-1-yl group.

Uniqueness: Benzyl oct-7-yn-1-ylcarbamate is unique due to the presence of both the benzyl and oct-7-yn-1-yl groups, which provide distinct chemical properties and reactivity. This combination allows for specific applications in organic synthesis and medicinal chemistry that are not possible with simpler carbamate derivatives.

Actividad Biológica

Benzyl oct-7-yn-1-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzyl group attached to an alkyne chain and a carbamate functional group. This configuration may contribute to its biological activities, including antimicrobial and anticancer properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain aromatic carbamates can confer neuroprotective effects while also displaying antimicrobial properties against various pathogens . The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic processes.

2. Anticancer Activity

This compound and its derivatives have been evaluated for their cytotoxic effects against cancer cell lines. In vitro studies demonstrated that related compounds possess the ability to induce apoptosis in cancer cells by modulating key signaling pathways. For example, structural analogs have shown to upregulate anti-apoptotic proteins like Bcl-2, thereby enhancing cell survival under stress conditions .

Study 1: Neuroprotective Mechanisms

A study focused on the neuroprotective activity of aromatic carbamates, including derivatives of this compound, revealed their ability to protect neuronal cells from oxidative stress. The compounds were found to elevate levels of beclin 1, promoting autophagy and thus contributing to cellular resilience against neurodegenerative processes .

Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation assessed the cytotoxic effects of this compound on multiple myeloma cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, with half-maximal effective concentration (EC50) values reported at approximately 31 nM for RPMI 8226 cells and 23 nM for MM1.R cells . This suggests a potent anticancer potential that warrants further exploration.

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Interaction with Cellular Targets

The compound is believed to interact with various molecular targets within cells, including enzymes and receptors involved in apoptosis and cell survival pathways. These interactions can lead to altered cellular signaling and ultimately affect cell fate decisions.

2. Induction of Autophagy

As noted in neuroprotective studies, this compound may induce autophagy through the upregulation of specific proteins like beclin 1. This process is crucial for maintaining cellular homeostasis and can be particularly beneficial in neurodegenerative contexts .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 31 | Induces apoptosis |

| Aromatic carbamates | Neuroprotective | Varies | Upregulates Bcl-2, induces autophagy |

| Jaspine B derivative | Cytotoxic | 30 | Disrupts cell membrane integrity |

Propiedades

IUPAC Name |

benzyl N-oct-7-ynylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-10-13-17-16(18)19-14-15-11-8-7-9-12-15/h1,7-9,11-12H,3-6,10,13-14H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBRMVRSBYDXRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.